3,4,4'-Trichlorocarbanilide-13C6(Triclocarban-13C6)
CAS No.: 1216457-76-9
Cat. No.: VC0029290
Molecular Formula: C13H9Cl3N2O
Molecular Weight: 321.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216457-76-9 |
|---|---|
| Molecular Formula | C13H9Cl3N2O |
| Molecular Weight | 321.532 |
| IUPAC Name | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
| Standard InChI | InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
| Standard InChI Key | ICUTUKXCWQYESQ-MROVPUMUSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Properties and Structure
Triclocarban-13C6, also known as 3,4,4'-Trichlorocarbanilide-13C6, is a stable isotope-labeled compound derived from triclocarban, a widely used antimicrobial agent. The addition of six carbon-13 isotopes to the molecule enhances its utility in research, particularly in mass spectrometry and metabolic studies.
Molecular Identification and Basic Properties
The compound possesses specific chemical identifiers and properties that distinguish it from non-labeled triclocarban while maintaining similar chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | C13H9Cl3N2O |
| Molecular Weight | 321.5 g/mol |
| Physical Form | White powder (similar to parent compound) |
| IUPAC Name | 1-(4-chloro(1-13C)phenyl)-3-(3,4-dichloro(1-13C)phenyl)urea |
The molecular weight of Triclocarban-13C6 (321.5 g/mol) is slightly higher than that of unlabeled triclocarban (315.59 g/mol) due to the incorporation of the six carbon-13 isotopes, which are heavier than the naturally abundant carbon-12 .
Structural Characteristics
Triclocarban-13C6 maintains the same basic chemical structure as triclocarban, with the key difference being the strategic replacement of six carbon-12 atoms with carbon-13 isotopes. The parent compound triclocarban is a urea derivative characterized by chlorine substitutions on both aromatic rings .
The chemical structure of Triclocarban-13C6 follows the same pattern as the parent compound, which is identified as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea. The six carbon-13 isotopes are distributed across the aromatic rings of the molecule, providing a distinctive mass signature that can be detected through mass spectrometry techniques .
Analytical Applications
Triclocarban-13C6 serves primarily as an internal standard in analytical methods, with specific applications in environmental monitoring and research.
Role as an Internal Standard
Triclocarban-13C6 is primarily used as an internal standard in analytical methods for detecting triclocarban and other antimicrobial compounds in environmental samples. It is particularly valuable in mass spectrometry due to its stable isotope labeling, which helps in distinguishing it from the unlabeled compound during analysis.
The compound's utility as an internal standard stems from its identical chemical behavior to triclocarban while having a distinctly different mass. This property allows researchers to accurately quantify triclocarban in complex matrices by adding a known amount of Triclocarban-13C6 to samples before extraction and analysis .
Environmental Monitoring Applications
In studies involving the detection of triclocarban and triclosan in biosolids and agricultural soils, Triclocarban-13C6 is used as an internal standard to enhance the accuracy of quantification. The method typically involves pressurized liquid extraction followed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .
One significant application is the monitoring of triclocarban in agricultural soils following biosolid application. Studies have utilized Triclocarban-13C6 to precisely measure the persistence and distribution of triclocarban in the environment, providing valuable data for environmental risk assessments .
Analytical Methods and Techniques
The detection and quantification of triclocarban using Triclocarban-13C6 as an internal standard involve sophisticated analytical techniques with high sensitivity and specificity.
Sample Preparation and Extraction Procedures
For the analysis of triclocarban in environmental samples, a standardized extraction procedure has been developed:
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Sample preparation involves mixing 0.2 g of oven-dried biosolids or 5 g of air-dried soil samples with Ottawa sand
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The mixture is placed into 11 mL stainless steel extraction cells
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A glass fiber filter is placed in the outlet of the cell
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20 ng of Triclocarban-13C6 is spiked into the sample as an internal standard
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One cycle of extraction with acetone is carried out using pressurized liquid extraction
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The extracts are evaporated to dryness under nitrogen gas
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The residue is resuspended in 200 mL of acetonitrile and transferred to 2 mL amber autosampler vials for analysis
This extraction procedure has been optimized to ensure high recovery rates for both triclocarban and the internal standard.
Analytical Instrumentation and Parameters
The analysis of triclocarban using Triclocarban-13C6 as an internal standard is typically performed using liquid chromatography coupled with mass spectrometry:
Ultra-Performance Liquid Chromatography (UPLC) systems, such as the Waters ACQUITY UPLC system, are commonly employed for chromatographic separation. The separation is achieved using a C18 column with appropriate mobile phases to optimize resolution and sensitivity .
Mass spectrometric detection is performed using techniques such as tandem mass spectrometry (MS/MS), which allows for highly selective and sensitive detection of both triclocarban and Triclocarban-13C6. The difference in mass between the two compounds enables clear distinction and accurate quantification .
Method Validation and Performance
Methods using Triclocarban-13C6 as an internal standard have been rigorously validated for the analysis of triclocarban:
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.1 μg/L (using 100 μL of urine) |
| Accuracy | 101% to 105% (recovery at spiking levels of 1.0, 5.0, and 10.0 μg/L) |
| Precision (RSD) | 10.8% for low concentration QC and 6.8% for high concentration QC |
These validation parameters demonstrate the high reliability and sensitivity of analytical methods employing Triclocarban-13C6 as an internal standard .
Comparison with Parent Compound
Understanding the relationship between Triclocarban-13C6 and its parent compound triclocarban provides context for its analytical applications.
Structural and Functional Similarities
Triclocarban-13C6 maintains the same chemical structure and functional groups as triclocarban, with the only difference being the isotopic substitution of six carbon atoms. The parent compound, triclocarban, is a carbanilide antimicrobial agent with the following characteristics:
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Chemical name: N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea or 3,4,4'-Trichlorocarbanilide
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Molecular formula: C13H9Cl3N2O
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Molecular weight: 315.59 g/mol
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Physical form: White powder
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Antimicrobial mechanism: Membrane-active compound that interrupts cell membrane function
Triclocarban inhibits primarily the growth of gram-positive bacteria but also affects gram-negative bacteria. Its mode of action involves unspecific adsorption to cell membranes, interruption of the function of interstitial proteins, and/or loss of semi-permeability of the membrane .
Applications of the Parent Compound
While Triclocarban-13C6 serves primarily as an analytical tool, the parent compound triclocarban has widespread commercial and medical applications:
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Used in antimicrobial bar and liquid soaps at concentrations up to 1.5%
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Used in body wash products at concentrations up to 0.2%
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Employed in deodorant products such as sprays, roll-ons, and sticks
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Found in shampoos and shaving creams
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Present in some over-the-counter preparations like antiseptic foaming solutions for topical application on skin and mucous membranes
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Used as a preservative in cosmetic products at a maximum authorized concentration of 0.2%
Research Findings and Environmental Implications
Recent studies utilizing Triclocarban-13C6 have yielded important findings about the prevalence and impact of triclocarban in the environment and human exposures.
Human Exposure Studies
Research using analytical methods with Triclocarban-13C6 as an internal standard has revealed significant information about human exposure to triclocarban:
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Triclocarban was detected at concentrations above 0.1 μg/L in 36.9% of 2,686 urine samples examined in a large-scale study
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The compound was detected more frequently in adolescents and adults compared to children
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Human exposure studies have been crucial for evaluating the potential health risks associated with triclocarban exposure
These findings provide valuable information for risk assessment and regulatory decision-making regarding triclocarban.
Future Research Directions
The continued development and application of analytical methods using Triclocarban-13C6 will likely focus on several key areas:
Advanced Analytical Methods
Future research may focus on developing even more sensitive and selective analytical methods for detecting triclocarban and its metabolites using Triclocarban-13C6 as an internal standard. This could involve:
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Further optimization of extraction and cleanup procedures
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Development of more sensitive mass spectrometric detection methods
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Expansion of analytical methods to cover a wider range of environmental and biological matrices
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Integration with high-throughput screening approaches for more efficient monitoring
Environmental Fate and Transport Studies
Triclocarban-13C6 will continue to play a crucial role in studies investigating the environmental fate and transport of triclocarban:
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Monitoring the persistence and degradation of triclocarban in soils, water, and sediments
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Studying the bioaccumulation and biomagnification of triclocarban in aquatic and terrestrial ecosystems
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Investigating the transformation products and metabolites of triclocarban in the environment
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Assessing the impact of wastewater treatment processes on triclocarban removal
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